An In-depth Technical Guide to the Chemical Properties of (S)-Piperidin-3-ylmethanol
An In-depth Technical Guide to the Chemical Properties of (S)-Piperidin-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Piperidin-3-ylmethanol is a chiral heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. Its rigid piperidine scaffold, coupled with a strategically positioned hydroxymethyl group and a defined stereocenter, makes it a valuable chiral building block for the synthesis of a wide array of pharmacologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (S)-Piperidin-3-ylmethanol, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
(S)-Piperidin-3-ylmethanol is a colorless to light yellow solid-liquid mixture at room temperature.[1] It is soluble in water and many organic solvents.[2] Proper handling in an inert atmosphere and storage in a dark place at room temperature are recommended to ensure its stability.[3]
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | [(3S)-piperidin-3-yl]methanol | [4] |
| Synonyms | (S)-3-(Hydroxymethyl)piperidine, (S)-3-Piperidinemethanol | [3] |
| CAS Number | 144539-77-5 | [3] |
| Molecular Formula | C₆H₁₃NO | [4] |
| Molecular Weight | 115.17 g/mol | [4] |
| Appearance | Colorless to light yellow solid-liquid mixture | [5] |
Physicochemical Data
| Property | Value | Reference |
| Boiling Point | 240.4 ± 0.0 °C (Predicted) | [5] |
| pKa | 14.93 ± 0.10 (Predicted) | [5] |
| Specific Optical Rotation ([α]D) | -8.4° (c=0.5, MeOH) |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the hydroxymethyl group.[6]
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the five unique carbon atoms of the piperidine ring and the hydroxymethyl carbon.
-
IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3300-3500 cm⁻¹ due to the O-H stretching of the hydroxyl group, and N-H stretching vibrations. C-H and C-O stretching bands will also be present.[4]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis and Purification
The enantiomerically pure (S)-Piperidin-3-ylmethanol is most commonly synthesized via the reduction of an appropriate chiral precursor, such as an ester of (S)-piperidine-3-carboxylic acid.
Experimental Protocol: Synthesis from Ethyl (S)-piperidine-3-carboxylate
This procedure details the reduction of ethyl (S)-piperidine-3-carboxylate using lithium aluminum hydride (LAH).
Materials:
-
Ethyl (S)-piperidine-3-carboxylate[7]
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Diatomaceous earth (Celite)
-
Saturated sodium sulfate solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), a solution of ethyl (S)-piperidine-3-carboxylate (1 equivalent) in anhydrous THF is prepared.
-
The solution is cooled to 0 °C in an ice bath.
-
A 1.0 M solution of LAH in ether (1.0 equivalent) is slowly added to the stirred solution via the dropping funnel over a period of 20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for 2 hours.
-
The reaction is monitored for completion (e.g., by thin-layer chromatography).
-
Once the reaction is complete, the flask is cooled to room temperature.
-
The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.
-
The resulting slurry is dried by the addition of anhydrous sodium sulfate.
-
The mixture is filtered through a pad of diatomaceous earth, and the filter cake is washed with THF.
-
The filtrate is concentrated under reduced pressure to yield (S)-Piperidin-3-ylmethanol as a colorless oily product. A crude yield of approximately 98% can be expected.
Purification
The crude product can be purified by standard laboratory techniques. For achieving high enantiomeric purity, the following methods are recommended:
-
Recrystallization: If the product is a solid or can be converted to a crystalline salt (e.g., the hydrochloride salt), recrystallization from a suitable solvent system can be an effective method for purification.
-
Chiral High-Performance Liquid Chromatography (HPLC): For achieving the highest enantiomeric purity, preparative chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase to separate the enantiomers.[8][9][10][11] The selection of the appropriate chiral column and mobile phase is crucial for successful separation.
Role in Drug Discovery and Development
(S)-Piperidin-3-ylmethanol is not typically used as a therapeutic agent itself. Instead, its significance lies in its role as a versatile chiral building block for the synthesis of more complex drug candidates.[3] The piperidine moiety is a prevalent scaffold in many approved drugs, particularly those targeting the central nervous system.[12] The specific (S)-configuration is often crucial for the desired biological activity and selectivity of the final drug molecule.
Derivatives of (S)-Piperidin-3-ylmethanol have been incorporated into molecules targeting a variety of biological targets, including:
-
G-Protein Coupled Receptors (GPCRs): A major class of drug targets involved in a vast array of physiological processes.[12]
-
Neurotransmitter Transporters: Proteins that regulate the concentration of neurotransmitters in the synaptic cleft.
-
Enzyme Inhibitors: Molecules that block the activity of specific enzymes.[3]
The rigid structure of the piperidine ring helps to orient the functional groups in a precise three-dimensional arrangement, which is often necessary for high-affinity binding to a biological target.
Representative Signaling Pathway in Drug Development
As (S)-Piperidin-3-ylmethanol is a key structural motif in the synthesis of various GPCR ligands, a generalized GPCR signaling pathway is depicted below to illustrate the type of biological cascade that drugs derived from this scaffold can modulate.
This diagram illustrates how a ligand derived from the (S)-Piperidin-3-ylmethanol scaffold can bind to and activate a GPCR, initiating a downstream signaling cascade that ultimately leads to a cellular response. The specific nature of the ligand, receptor, and downstream effectors will vary depending on the particular drug molecule.
Safety and Handling
(S)-Piperidin-3-ylmethanol and its salts are classified as causing severe skin burns and eye damage.[4] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
(S)-Piperidin-3-ylmethanol is a fundamentally important chiral building block in modern drug discovery. Its well-defined stereochemistry and versatile chemical functionality provide a robust platform for the synthesis of novel therapeutic agents with improved potency and selectivity. A thorough understanding of its chemical properties, synthesis, and purification is essential for researchers and scientists working to develop the next generation of medicines.
References
- 1. ((S)-piperidin-3-yl)methanol | 144539-77-5 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]
- 4. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 144539-77-5 CAS MSDS (((S)-piperidin-3-yl)methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 3-Piperidinemethanol(4606-65-9) 1H NMR [m.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. mdpi.com [mdpi.com]
- 10. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
